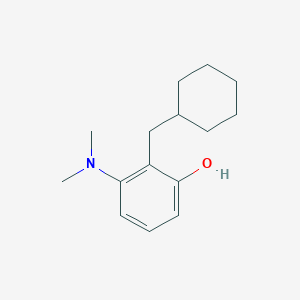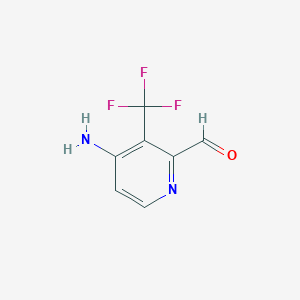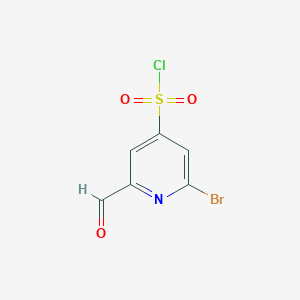
2-Bromo-6-formylpyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrClNO3S and a molecular weight of 284.51 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of 2-Bromo-6-formylpyridine-4-sulfonyl chloride typically involves the bromination of 6-formylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Bromo-6-formylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-6-formylpyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-formylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine and formyl groups can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-6-formylpyridine-4-sulfonyl chloride include:
2-Bromopyridine-4-sulfonyl chloride: Lacks the formyl group, making it less reactive in certain types of reactions.
6-Bromopyridine-2-sulfonyl fluoride: Contains a fluoride instead of a chloride, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H3BrClNO3S |
|---|---|
Poids moléculaire |
284.52 g/mol |
Nom IUPAC |
2-bromo-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c7-6-2-5(13(8,11)12)1-4(3-10)9-6/h1-3H |
Clé InChI |
CBVNCWKGUFRYFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)

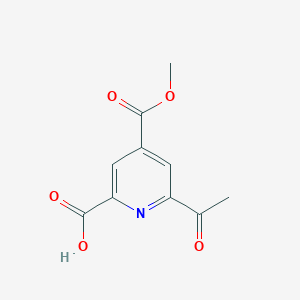
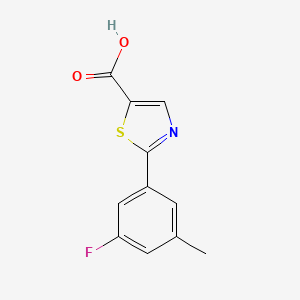
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
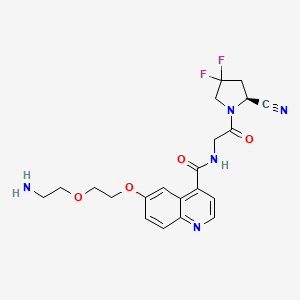
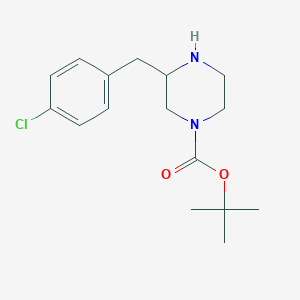
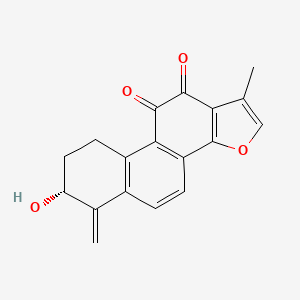


![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
